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molecular formula C6H6F3N3S B2871347 5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine CAS No. 1140917-14-1

5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine

Cat. No. B2871347
M. Wt: 209.19
InChI Key: AMHUABXWQISYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492371B2

Procedure details

A mixture of 1-(trifluoromethyl)cyclopropanecarboxylic acid (1 g, 6.5 mmol) and thiosemicarbazide (0.6 g, 6.5 mmol) in dioxane (8 mL) was heated to 90° C. To the hot reaction mixture was added phosphorus oxychloride (0.6 mL, 6.5 mmol). The reaction mixture was stirred at 90° C. for 16 h. The reaction mixture was then cooled, diluted with ethyl acetate (10 mL) and quenched with saturated NaHCO3 (10 mL). The aqueous layer was extracted with ethyl acetate (2×10 mL). The combined organic extracts were washed with water (15 mL), dried (Na2SO4), filtered and concentrated. The residue was triturated in hot hexanes to afford 0.5 g (37%) of the title compound. LC/MS (ESI+) m/z 210 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]1([C:6](O)=O)[CH2:5][CH2:4]1.[NH2:11][NH:12][C:13]([NH2:15])=[S:14].P(Cl)(Cl)(Cl)=O>O1CCOCC1.C(OCC)(=O)C>[F:1][C:2]([F:10])([F:9])[C:3]1([C:6]2[S:14][C:13]([NH2:15])=[N:12][N:11]=2)[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1(CC1)C(=O)O)(F)F
Name
Quantity
0.6 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHCO3 (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×10 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in hot hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C1(CC1)C1=NN=C(S1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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